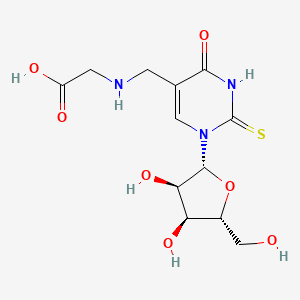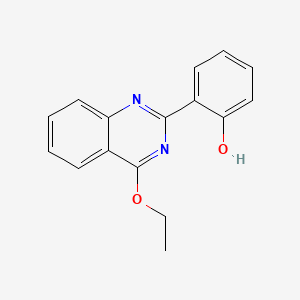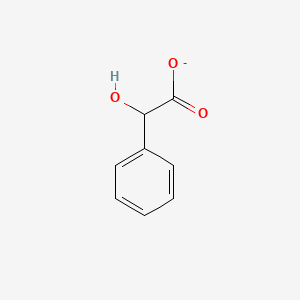![molecular formula C7H6N4S2 B1229036 [(5-Cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1229036.png)
[(5-Cyanothiophen-2-yl)methylideneamino]thiourea
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hoe 105 involves specific reaction conditions and reagents. Detailed experimental procedures and outcomes can be found in specialized chemical synthesis resources.
Industrial Production Methods: Industrial production methods for Hoe 105 are designed to ensure high yield and purity. These methods often involve optimized reaction conditions and the use of advanced technologies to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Hoe 105 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of Hoe 105 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of Hoe 105 depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hoe 105 has a wide range of applications in scientific research. It is used in the development of advanced materials, drug discovery, and various biomedical applications. The compound’s unique properties make it valuable for studying complex biological systems and developing new therapeutic agents .
Wirkmechanismus
The mechanism of action of Hoe 105 involves its interaction with specific molecular targets and pathways. It is known to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. This inhibition leads to the stabilization of DNA cleavage complexes, resulting in the disruption of cellular processes and potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Hoe 105 is compared with other similar compounds, such as camptothecins and indenoisoquinolines. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. Hoe 105 is unique due to its synthetic stability and distinct molecular interactions .
List of Similar Compounds:- Camptothecins
- Indenoisoquinolines
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Eigenschaften
Molekularformel |
C7H6N4S2 |
|---|---|
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
[(5-cyanothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H6N4S2/c8-3-5-1-2-6(13-5)4-10-11-7(9)12/h1-2,4H,(H3,9,11,12) |
InChI-Schlüssel |
JGKRSFYTHYYJNX-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)C#N)C=NNC(=S)N |
Kanonische SMILES |
C1=C(SC(=C1)C#N)C=NNC(=S)N |
Synonyme |
citenazone HOE 105 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1228965.png)
![1-(2-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228966.png)
![1-(2,4-difluorophenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-5-benzimidazolecarboxamide](/img/structure/B1228967.png)
![N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide](/img/structure/B1228968.png)






